molecular formula C5H12N2O2 B062474 2-(Dimethylamino)ethylcarbamic acid CAS No. 167997-28-6

2-(Dimethylamino)ethylcarbamic acid

Cat. No.: B062474
CAS No.: 167997-28-6
M. Wt: 132.16 g/mol
InChI Key: AVTFTEZGEBROJH-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethylcarbamic acid is a carbamic acid derivative featuring a dimethylaminoethyl group (-CH2CH2N(CH3)2) attached to the carbamic acid moiety (NH2COOH).

Properties

CAS No.

167997-28-6

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

2-(dimethylamino)ethylcarbamic acid

InChI

InChI=1S/C5H12N2O2/c1-7(2)4-3-6-5(8)9/h6H,3-4H2,1-2H3,(H,8,9)

InChI Key

AVTFTEZGEBROJH-UHFFFAOYSA-N

SMILES

CN(C)CCNC(=O)O

Canonical SMILES

CN(C)CCNC(=O)O

Synonyms

Carbamic acid, [2-(dimethylamino)ethyl]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 2-(dimethylamino)ethylcarbamic acid, differing primarily in substituents or functional groups:

Compound Name Molecular Formula Key Functional Groups Applications/Reactivity Insights References
2-(Dimethylamino)ethyl methacrylate C9H15NO2 Methacrylate, dimethylaminoethyl Used as a co-initiator in resin cements; exhibits lower reactivity compared to benzoate analogs.
N-(2-(Dimethylamino)ethyl)dithiocarbamic acid C5H11N2S2 Dithiocarbamate, dimethylaminoethyl Likely used in coordination chemistry; sulfur atoms enhance metal-binding capacity.
2-(Diethylamino)ethyl diethylcarbamate C9H20N2O2 Diethylcarbamate, diethylaminoethyl Higher lipophilicity due to ethyl groups; potential applications in drug delivery systems.
Ethyl 4-(dimethylamino) benzoate C11H15NO2 Benzoate ester, dimethylamino Demonstrates superior reactivity in resin polymerization compared to aminoethyl methacrylates.

Reactivity and Performance in Polymerization

  • 2-(Dimethylamino)ethyl methacrylate: In resin cements, this compound showed a lower degree of conversion (DC) compared to ethyl 4-(dimethylamino) benzoate. However, its DC improved significantly with the addition of diphenyliodonium hexafluorophosphate (DPI), suggesting synergistic effects in free-radical polymerization .
  • Ethyl 4-(dimethylamino) benzoate: Exhibited higher DC and better physical properties (e.g., flexural strength) in resins, attributed to its aromatic structure and efficient electron donation .

Solubility and Physicochemical Properties

While direct solubility data for this compound are unavailable, analogs provide clues:

  • 2-(Dimethylamino)acetic acid (C4H9NO2): Soluble in polar solvents like DMSO (>50 mg/mL) and methanol, but insoluble in water .
  • 2-(Dimethylamino)ethyl methacrylate: Likely miscible with organic solvents due to its methacrylate backbone and non-polar ethyl groups .

Research Implications and Gaps

Reactivity Optimization: The enhanced performance of ethyl 4-(dimethylamino) benzoate in resins highlights the importance of aromaticity in electron transfer, a feature absent in this compound. Modifying the carbamic acid group with electron-withdrawing/donating substituents could improve reactivity .

Data Limitations: Direct experimental data on this compound’s solubility, toxicity, and stability are scarce, necessitating further studies.

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